molecular formula C19H21N5O2 B2948467 3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 919032-67-0

3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2948467
CAS RN: 919032-67-0
M. Wt: 351.41
InChI Key: HINJPXWJWPSKFX-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned, such as pyrazolopyrimidines, are nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, pyrimidines, and many other natural products . They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purines .


Molecular Structure Analysis

The molecular structure of similar compounds, like pyrazolopyrimidines, consists of a fused nitrogen-containing heterocyclic ring system .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of compounds like pyrazolopyrimidines was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Mechanism of Action

The mechanism of action of similar compounds is often related to their biological and pharmacological activities. For instance, some pyrazolopyrimidines have shown potential as antiviral, antimicrobial, antitumor agents, and more .

Future Directions

The future directions in the research of similar compounds involve the synthesis and characterization of new heterocyclic derivatives, testing their in-vitro anticancer activity against various cancer cell lines, and exploring their potential pharmacological applications .

properties

IUPAC Name

6-(2,4-dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-5-8-24-17(25)15-16(21(4)19(24)26)20-18-22(9-10-23(15)18)14-7-6-12(2)11-13(14)3/h5-7,11H,1,8-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINJPXWJWPSKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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